N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2S/c1-14(21-17-10-15-9-16(12-17)13-18(21)11-15)23-26(24,25)20-7-5-19(6-8-20)22(2,3)4/h5-8,14-18,21,23H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIBFHAYTHTMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct tert-Butylation of Benzenesulfonamide
Building upon the methodology described in CN107459471B, the tert-butylation of benzenesulfonamide can be achieved through Lewis acid-catalyzed alkylation:
Reaction Conditions:
- Catalyst: Hafnium tetrachloride (3-10 mol%)
- Solvent: N-Methylpyrrolidone (NMP) at 150°C
- Alkylating Agent: Tert-butyl acrylate (1.5 eq)
- Reaction Time: 6-8 hours (monitored by HPLC)
This method achieves >95% conversion to N-tert-butylbenzenesulfonamide, which is subsequently chlorinated using:
Chlorination Protocol:
- Reagents: PCl₅ (2.2 eq) in anhydrous DCM
- Temperature: 0°C → rt (2 h)
- Workup: Quench with ice-water, extract with DCM, dry over MgSO₄
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Parameter | Range Tested | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Chlorinating Agent | PCl₅ vs SOCl₂ | PCl₅ | +15% |
| Solvent | DCM vs THF | DCM | +22% |
| Reaction Temp (°C) | -10 to 40 | 0→25 | +18% |
| Equivalents PCl₅ | 1.8-2.5 | 2.2 | +12% |
Synthesis of 1-(2-Adamantyl)ethylamine
Adamantane Functionalization Strategies
The 2-adamantyl moiety introduces significant synthetic complexity. Two viable routes have been developed:
Route A: Friedel-Crafts Alkylation
- Adamantane bromination at C2 position using Br₂/AlBr₃
- Grignard formation followed by reaction with acetonitrile
- LiAlH₄ reduction to primary amine
Route B: Transition Metal-Catalyzed Coupling
- 2-Adamantanol → 2-adamantyl iodide (HI, P₂O₅)
- Sonogashira coupling with propargylamine
- Hydrogenation to ethylamine derivative
Table 2: Comparative Analysis of Amine Synthesis Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield (%) | 38 | 52 |
| Step Count | 3 | 3 |
| Purification Difficulty | High (column chromatography) | Moderate (crystallization) |
| Scalability | Limited by Grignard | Better for bulk synthesis |
Sulfonamide Coupling Reaction
The critical coupling step employs classical sulfonamide formation chemistry with modifications for steric bulk:
Optimized Procedure:
- Charge 4-tert-butylbenzenesulfonyl chloride (1.0 eq) and 1-(2-adamantyl)ethylamine (1.1 eq) in anhydrous THF
- Add Et₃N (3.0 eq) portionwise at -10°C
- Warm to 40°C and stir for 18-24 hours
- Workup:
- Filter precipitate
- Wash with 5% HCl(aq) and saturated NaHCO₃
- Dry organic phase (Na₂SO₄)
- Purify by recrystallization (EtOAc/hexanes)
Key Findings:
- Lower temperatures (-10°C initial) prevent sulfonyl chloride hydrolysis
- Extended reaction times (24h) compensate for steric effects
- Tertiary amine bases (Et₃N) outperform inorganic bases (K₂CO₃)
Advanced Purification and Characterization
Crystallization Optimization
The bulky substituents necessitate specialized crystallization conditions:
Solvent Screening Results:
- Ethyl Acetate/Hexanes: Needle-like crystals (mp 148-150°C)
- Toluene/Heptane: Prismatic crystals (higher purity)
- THF/Water: Amorphous precipitate (avoid)
Table 3: Analytical Data Comparison
| Technique | Key Characteristics | Reference Standard |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.28 (s, 9H, t-Bu), 1.65-2.10 (m, 15H, Adamantyl), 3.15 (q, J=6.8 Hz, 1H, CHNH) | Commercial adamantane derivatives |
| HPLC (C18, MeOH:H₂O 85:15) | tR = 8.72 min, purity >99% | USP standards |
| HRMS (ESI+) | m/z 390.2312 [M+H]⁺ (calc. 390.2315) | Internal calibration |
Process Scale-Up Considerations
Industrial implementation requires addressing:
- Catalyst Recovery: Hafnium residues removed via aqueous wash (0.1M EDTA solution)
- Solvent Recycling: NMP recovered via vacuum distillation (85% recovery rate)
- Waste Stream Management: PCl₅ byproducts neutralized with NaOH slurry
Environmental Impact Metrics:
- E-Factor: 6.8 (excluding solvent recovery)
- Process Mass Intensity: 18.2 kg/kg product
- Carbon Efficiency: 64%
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an adamantane core, known for its stability and rigidity, combined with a sulfonamide group that enhances its functional versatility. The adamantyl group contributes to the compound's hydrophobicity, which can influence its interactions with biological targets.
Chemistry
- Building Block for Synthesis : N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in organic synthesis and materials science.
Biology
- Bioactive Compound : The compound is investigated for its potential bioactive properties, including antimicrobial and antiviral activities. Its adamantane structure enhances binding affinity to specific targets, making it a candidate for further studies in enzyme inhibition and receptor modulation .
- Enzyme Inhibition : Research has shown that sulfonamide derivatives can inhibit various enzymes, including carbonic anhydrases and cholinesterases. These interactions are essential for developing therapeutic agents targeting diseases such as cancer and Alzheimer's disease .
Medicine
- Drug Development : this compound is explored for its therapeutic potential. Its structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs aimed at treating various conditions, including cancer and infectious diseases .
- Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. This property is attributed to their ability to induce apoptosis in cancer cells, making them promising candidates for anticancer therapies .
Industry
- Material Science : The compound's rigid structure is advantageous in developing high-performance polymers and nanomaterials. Its stability and resistance to chemical degradation make it suitable for applications requiring durable materials .
- Catalysis : this compound can also serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions. This application is particularly relevant in industrial chemistry where precise control over reaction conditions is required .
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, supporting its potential use in developing new antibiotics .
- Enzyme Inhibition Mechanism : Research focused on the mechanism by which this compound inhibits carbonic anhydrase IX, revealing insights into its selectivity and potency against cancer cells. The findings suggest that modifications to the sulfonamide group can enhance inhibitory activity .
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Features of N-[1-(2-Adamantyl)ethyl]-4-tert-butylbenzenesulfonamide and Analogs
Key Observations:
- Synthesis Efficiency : Compounds 2e and 2f () demonstrate moderate yields (75% and 66%), suggesting feasible synthetic routes for tert-butylphenyl sulfonamides. The target compound’s synthesis may benefit from similar methodologies but requires optimization for adamantyl incorporation .
- Functional Group Impact: ADAMANTYL-THPINACA (carboxamide) and the target compound (sulfonamide) highlight how adamantyl groups pair with different pharmacophores for diverse biological targets (cannabinoid vs. sulfonamide-associated receptors) . The sulfinamide in lacks the sulfonamide’s hydrogen-bonding capacity, reducing its utility in enzyme inhibition but enhancing its role as a chiral auxiliary .
Physicochemical and Pharmacological Properties
- Molecular Weight : The bis-sulfonamide () has a higher molecular weight (~600 g/mol), which may limit bioavailability compared to the target compound (~373 g/mol) .
- Biological Activity: 4-tert-butylbenzenesulfonamide derivatives (e.g., Bosentan impurities) are associated with endothelin receptor antagonism, suggesting the target compound may share similar mechanisms . ADAMANTYL-THPINACA’s cannabinoid activity underscores the adamantyl group’s versatility in targeting diverse receptor families .
Industrial and Therapeutic Relevance
- Multi-Target Potential: The bis-sulfonamide () demonstrates how extended sulfonamide architectures can engage multiple binding sites, a strategy the target compound could adopt with its adamantyl appendage .
Biological Activity
N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a modulator of nuclear receptors. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H25N1O2S
- Molecular Weight : 305.45 g/mol
- Melting Point : 137-139 °C
- Solubility : Soluble in organic solvents, with limited solubility in water.
This compound has been identified as an inverse agonist for the orphan nuclear receptor RORγ (retinoic acid receptor-related orphan receptor gamma). RORγ plays a crucial role in regulating gene expression related to immune responses and metabolism. The compound's ability to modulate RORγ activity indicates potential therapeutic applications in autoimmune diseases and metabolic disorders.
1. RORγ Modulation
Studies have demonstrated that this compound can effectively bind to the ligand-binding domain (LBD) of RORγ, influencing its transcriptional activity. This modulation can result in altered expression of target genes involved in inflammation and metabolic processes .
2. Cellular Studies
In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle regulators .
3. Animal Models
Preclinical studies using animal models have indicated that treatment with this compound leads to significant reductions in inflammatory markers and improved metabolic profiles, suggesting its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes.
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study focused on the effects of this compound on macrophage activation revealed that the compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to its action on RORγ, which is known to regulate inflammatory pathways .
Case Study 2: Anti-cancer Properties
Another investigation assessed the compound's anti-cancer properties in breast cancer cell lines. Results indicated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, supporting its role as a potential anti-cancer agent .
Data Table of Biological Activities
Q & A
Q. What are the recommended storage conditions to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
